molecular formula C18H13ClN2O3S B14292476 1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 116369-75-6

1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one

Cat. No.: B14292476
CAS No.: 116369-75-6
M. Wt: 372.8 g/mol
InChI Key: XEKLBBQDQOALST-UHFFFAOYSA-N
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Description

1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound that features a naphthalene core substituted with a hydrazinylidene group and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 2-chloro-4-(ethenesulfonyl)aniline with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.

    Coupling with naphthalene-2-one: The hydrazinylidene intermediate is then coupled with naphthalene-2-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding amines or alcohols.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[2-Chloro-4-(methylsulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one: Similar structure but with a methylsulfonyl group instead of an ethenesulfonyl group.

    1-{2-[2-Bromo-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethenesulfonyl group enhances its potential as a versatile intermediate in organic synthesis and its biological properties.

Properties

CAS No.

116369-75-6

Molecular Formula

C18H13ClN2O3S

Molecular Weight

372.8 g/mol

IUPAC Name

1-[(2-chloro-4-ethenylsulfonylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H13ClN2O3S/c1-2-25(23,24)13-8-9-16(15(19)11-13)20-21-18-14-6-4-3-5-12(14)7-10-17(18)22/h2-11,22H,1H2

InChI Key

XEKLBBQDQOALST-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)Cl

Origin of Product

United States

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